molecular formula C10H9NO5S B1271227 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid CAS No. 83747-21-1

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

Cat. No.: B1271227
CAS No.: 83747-21-1
M. Wt: 255.25 g/mol
InChI Key: GZWYJHUJOLOMKY-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is a chemical compound known for its unique structure and diverse applications It features a benzisothiazole ring, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid typically involves the following steps:

    Formation of the Benzisothiazole Ring: The initial step involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions. This reaction forms the benzisothiazole core.

    Oxidation: The benzisothiazole intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce the sulfone group, resulting in the formation of 1,1-dioxido-3-oxo-1,2-benzisothiazole.

    Propanoic Acid Substitution: Finally, the propanoic acid moiety is introduced through a substitution reaction, typically using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfone group or other parts of the molecule.

    Reduction: Reduction reactions can potentially convert the sulfone group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propanoic acid moiety.

    Condensation: It can form condensation products with other reactive groups, such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in pharmaceutical research.

Industry

Industrially, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: Lacks the propanoic acid moiety but shares the benzisothiazole core.

    3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.

    1,2-Benzisothiazole-3(2H)-thione: Contains a thione group instead of the sulfone.

Uniqueness

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is unique due to the presence of both the sulfone group and the propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it versatile for various applications.

Properties

IUPAC Name

3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c12-9(13)5-6-11-10(14)7-3-1-2-4-8(7)17(11,15)16/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWYJHUJOLOMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366294
Record name 3-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83747-21-1
Record name 3-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83747-21-1
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